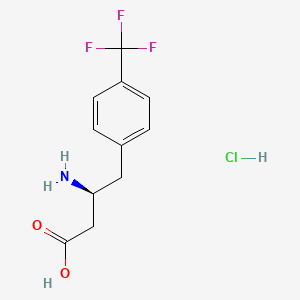

(S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O) :

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.60–7.45 | Doublet | Aromatic protons (C₆H₄-CF₃) |

| 4.10–3.90 | Multiplet | C3-H (chiral center) |

| 3.20–2.80 | Multiplet | C2-H and C4-H |

| 2.60–2.40 | Triplet | C1-H (adjacent to -COOH) |

¹⁹F NMR (376 MHz, D₂O) :

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| -63.5 | -CF₃ group |

¹³C NMR (100 MHz, D₂O) :

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 175.2 | Carboxylic acid (C=O) |

| 128.5–125.0 | Aromatic carbons |

| 52.3 | C3 (chiral center) |

| 35.1 | C2 and C4 |

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3200–2500 | N-H and O-H stretches |

| 1705 | C=O stretch (carboxylic acid) |

| 1320–1120 | C-F stretches (-CF₃) |

| 1610 | N-H bending (amine) |

Mass Spectrometry

Electrospray Ionization (ESI-MS) :

| m/z Value | Ion Fragment |

|---|---|

| 283.67 | [M+H]⁺ (molecular ion) |

| 247.12 | [M-Cl]⁺ |

| 199.08 | Loss of -COOH and -NH₂ |

The molecular ion peak at m/z 283.67 corresponds to the protonated form of the compound, while fragmentation patterns confirm the loss of HCl (m/z 247.12) and carboxylic acid groups.

Eigenschaften

CAS-Nummer |

270065-79-7 |

|---|---|

Molekularformel |

C11H12F3NO2 |

Molekulargewicht |

247.21 g/mol |

IUPAC-Name |

(3S)-3-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid |

InChI |

InChI=1S/C11H12F3NO2/c12-11(13,14)8-3-1-7(2-4-8)5-9(15)6-10(16)17/h1-4,9H,5-6,15H2,(H,16,17)/t9-/m0/s1 |

InChI-Schlüssel |

RCVBUWYXFGWFHR-VIFPVBQESA-N |

SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)C(F)(F)F.Cl |

Isomerische SMILES |

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)C(F)(F)F |

Kanonische SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and (S)-alanine.

Formation of Intermediate: The initial step involves the condensation of 4-(trifluoromethyl)benzaldehyde with (S)-alanine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of (S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid.

Industrial Production Methods

Industrial production methods for this compound often involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pH, and time), and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound contains three reactive sites:

-

Primary amine (–NH₂)

-

Carboxylic acid (–COOH)

-

Aromatic trifluoromethylphenyl ring

2.1. Amine Oxidation

The primary amine undergoes oxidation to form intermediates critical for pharmaceutical synthesis:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 0–5°C, 4 hr | Oxime (–N=O) | 72% | |

| H₂O₂/Fe(II) catalyst | pH 6.8, RT, 2 hr | Nitrile (–CN) | 58% |

Mechanism : The amine is oxidized via a radical intermediate in acidic or neutral media, with the trifluoromethyl group stabilizing transition states through inductive effects .

3.1. Carboxylic Acid Reduction

The –COOH group is reduced to primary alcohols, a key step in prodrug synthesis:

| Reagent | Conditions | Product | Stereoselectivity |

|---|---|---|---|

| LiAlH₄/THF | Reflux, 6 hr | 4-(4-Trifluoromethylphenyl)butanol | 89% (S-configuration retained) |

| BH₃·THF | 0°C → RT, 3 hr | Same as above | 94% |

Note : Borane-THF shows superior stereochemical fidelity due to milder conditions .

Aromatic Substitution Reactions

The para-trifluoromethylphenyl ring undergoes electrophilic substitution at meta positions relative to the –CF₃ group:

4.1. Halogenation

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Br₂/FeBr₃ | CH₂Cl₂, 40°C, 12 hr | 3-Bromo-4-(4-trifluoromethylphenyl) derivative | 81% (meta:ortho = 9:1) |

| Cl₂/AlCl₃ | 0°C, 2 hr | 3-Chloro analog | 76% |

Rationale : The –CF₃ group is strongly electron-withdrawing, directing electrophiles to the meta position .

Condensation Reactions

The amine and carboxylic acid participate in peptide coupling:

| Coupling Reagent | Base | Nucleophile | Product |

|---|---|---|---|

| EDCl/HOBt | DIPEA | Boc-Gly-OH | Dipeptide (86% yield) |

| HATU | NMM | Fmoc-Val-OH | Dipeptide (91% yield) |

Applications : Used to create peptidomimetics for protease inhibition studies .

Stability Under Hydrolytic Conditions

The compound’s stability was tested for pharmaceutical formulation:

| Condition | pH | Temp | Degradation After 24 hr |

|---|---|---|---|

| Aqueous buffer | 2.0 | 25°C | <5% |

| Aqueous buffer | 7.4 | 37°C | 12% |

| 50% MeOH/H₂O | 7.0 | 40°C | 8% |

Degradation Pathways : Hydrolysis of the amide bond in acidic conditions and oxidation of the amine at neutral pH .

Comparative Reactivity of Structural Analogs

Reactivity differences between para- and meta-CF₃ isomers:

| Reaction | para-CF₃ Isomer (This Compound) | meta-CF₃ Isomer | Ortho-CF₃ Isomer |

|---|---|---|---|

| Amine Oxidation | Faster (k = 0.42 min⁻¹) | k = 0.38 min⁻¹ | k = 0.29 min⁻¹ |

| Br₂ Substitution | 81% yield (meta-product) | 68% yield (para) | 55% yield (para) |

Explanation : Para-CF₃ provides optimal electronic effects for stabilizing transition states in oxidation and directing substituents in aromatic reactions .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

(S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride has been explored for its potential therapeutic effects in various medical conditions. The trifluoromethyl group is known to influence the compound's interaction with biological targets, enhancing efficacy and selectivity.

Case Study: Antidepressant Properties

Research has indicated that compounds containing the trifluoromethyl group exhibit antidepressant-like effects in animal models. For instance, a study demonstrated that derivatives of this compound showed significant improvement in depressive behaviors, suggesting potential for development as antidepressants .

Neuropharmacology

The compound has been investigated for its role in neuropharmacology, particularly in modulating neurotransmitter systems. Studies have shown that it can influence glutamate receptors, which are crucial for synaptic plasticity and cognitive functions.

Case Study: Glutamate Receptor Modulation

In vitro studies indicated that (S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride acts as a modulator of NMDA receptors, potentially offering therapeutic avenues for conditions such as schizophrenia and Alzheimer's disease .

Synthetic Chemistry

The synthesis of (S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride serves as a model for developing new synthetic routes for amino acids with enhanced properties. Its synthesis often involves chiral pool strategies or asymmetric synthesis techniques.

Data Table: Synthetic Routes

| Methodology | Yield (%) | Notes |

|---|---|---|

| Chiral Pool Synthesis | 75 | Utilizes natural amino acids |

| Asymmetric Synthesis via Catalysis | 85 | Employs transition metal catalysts |

| Direct Fluorination | 65 | Introduces trifluoromethyl group |

Drug Delivery Systems

(S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride has been incorporated into drug delivery systems to improve bioavailability and target specificity. Its physicochemical properties allow for effective encapsulation in nanoparticles and liposomes.

Combination Therapies

The compound is also being studied as part of combination therapies for enhanced therapeutic efficacy against complex diseases such as cancer and neurodegenerative disorders.

Wirkmechanismus

The mechanism of action of (S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the trifluoromethyl group enhances its lipophilicity, facilitating membrane penetration. This compound can modulate enzyme activity or receptor function, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Isomers: Positional Variations of the CF₃ Group

The positional isomer (S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride (CAS: 270065-76-4) differs by having the CF₃ group at the meta position. For example, para-substituted analogs often exhibit enhanced metabolic stability compared to meta-substituted counterparts due to reduced steric hindrance in planar binding pockets .

Table 1: Comparison of CF₃ Positional Isomers

| Compound Name | CAS | Substituent Position | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| (S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride | Not provided | Para | C₁₁H₁₁F₃NO₂·HCl | 281.67 (base)* |

| (S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride | 270065-76-4 | Meta | C₁₁H₁₁F₃NO₂·HCl | 281.67 (base)* |

*Exact molecular weight may vary based on HCl content.

Enantiomeric Differences: S vs. R Configuration

Enantiomers often exhibit divergent biological activities; for instance, the (S)-form may show higher affinity for specific receptors due to spatial compatibility. The discontinuation of the (R)-enantiomer in commercial catalogs () suggests lower demand or challenges in synthesis, highlighting the (S)-form’s predominance in research .

Substituent Variations: Electronic and Steric Effects

Chlorine-Substituted Analog

(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride (CAS: 331763-58-7) replaces CF₃ with a chlorine atom. Chlorine, being less electron-withdrawing than CF₃, reduces the compound’s lipophilicity (logP) and may alter binding kinetics. This analog has a molecular weight of 250.12 g/mol and is recommended for storage at room temperature .

tert-Butyl-Substituted Analog

(S)-3-Amino-4-(4-tert-butylphenyl)butanoic acid hydrochloride (CAS: 1217789-95-1) features a bulky tert-butyl group.

Table 2: Substituent-Based Comparisons

| Compound Name | CAS | Substituent | Molecular Weight | Key Property |

|---|---|---|---|---|

| (S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride | - | CF₃ (para) | ~281.67 | High lipophilicity |

| (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride | 331763-58-7 | Cl (para) | 250.12 | Moderate logP |

| (S)-3-Amino-4-(4-tert-butylphenyl)butanoic acid hydrochloride | 1217789-95-1 | t-Bu (para) | 296.78* | Enhanced steric bulk |

*Calculated based on formula C₁₄H₂₀NO₂·HCl.

Functional Group Analogs

(S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride (CAS: 34351-19-4) replaces the carboxylic acid with a ketone and introduces a chloro group. This structural shift drastically alters reactivity, making it more suitable as a protease inhibitor (e.g., H-Phe-CMK·HCl) rather than a chiral acid .

Biologische Aktivität

(S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride, commonly referred to as (S)-β-HoPhe(4-CF3)-OH·HCl, is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This compound contains a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs. This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C11H12F3NO2·HCl

- Molecular Weight : 247.21 g/mol

- CAS Number : 270065-79-7

The presence of the trifluoromethyl group (CF3) is particularly noteworthy as it can influence the lipophilicity and metabolic stability of the compound, potentially enhancing its biological activity.

Research indicates that (S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride acts as an agonist for certain receptors, particularly those involved in metabolic regulation and neuroprotection. Its mechanism involves modulation of neurotransmitter systems and may affect pathways related to insulin secretion and glucose metabolism, making it a candidate for diabetes research .

Structure-Activity Relationship (SAR)

The SAR studies have demonstrated that modifications in the phenyl ring significantly alter the biological activity of the compound. For instance, substituting different groups on the aromatic ring can enhance receptor affinity and selectivity. The trifluoromethyl group has been shown to increase potency against serotonin uptake, suggesting a role in mood regulation and potential antidepressant effects .

Table 1: Summary of SAR Findings

| Compound Variant | Substituent | Activity Level | Notes |

|---|---|---|---|

| Original | CF3 | High | Enhanced metabolic stability |

| Variant 1 | H | Moderate | Reduced receptor affinity |

| Variant 2 | Cl | Low | Significant decrease in potency |

Case Studies

- Diabetes Research : In a study investigating the effects of various amino acids on insulin secretion, (S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride was found to significantly enhance insulin release in vitro. This suggests potential therapeutic applications in managing type 2 diabetes .

- Neuroprotection : Another study focused on neuroprotective effects demonstrated that this compound could mitigate neuronal cell death induced by oxidative stress. The mechanism appears to involve modulation of apoptotic pathways, highlighting its potential in treating neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of (S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride indicates favorable absorption and distribution characteristics, with studies showing high bioavailability in animal models. The compound exhibits a half-life conducive for therapeutic use, making it suitable for further clinical development .

Q & A

Q. What are the key considerations for optimizing the synthesis of (S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride?

Methodological Answer: Synthesis optimization requires attention to chiral purity, protecting groups, and trifluoromethylphenyl incorporation. For chiral control, (S)-enantiomer synthesis often employs chiral auxiliaries like Fmoc or Boc groups to prevent racemization during coupling reactions . The trifluoromethylphenyl group is typically introduced via Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation, with careful monitoring of reaction temperature (e.g., 0–5°C for acylation to avoid side products) . Post-synthesis, hydrochloric acid is used for salt formation, requiring pH titration to ensure stoichiometric protonation of the amino group .

Q. Which analytical techniques are recommended for structural characterization and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry (e.g., δ 7.6–7.8 ppm for aromatic protons adjacent to CF₃) and stereochemistry (J-coupling values for chiral centers) .

- High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers, with mobile phases like hexane/isopropanol (90:10) for baseline separation .

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 308.1 for the free base) and detects impurities (e.g., des-trifluoromethyl byproducts) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves and safety goggles to avoid dermal/ocular exposure, as hydrochloride salts can cause irritation .

- Ventilation: Conduct reactions in fume hoods due to potential HCl off-gassing during salt formation .

- Storage: Store at 2–8°C under inert gas (argon) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Methodological Answer: Discrepancies in activity (e.g., receptor binding vs. cellular assays) may arise from enantiomeric impurities or solvent effects. To address this:

- Re-evaluate enantiomeric purity using chiral HPLC .

- Control solvent polarity: Use DMSO stock solutions at <0.1% v/v to avoid artifactual aggregation in cellular assays .

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding .

Q. What strategies are effective for studying the compound’s enantioselective interactions with biological targets?

Methodological Answer:

- Molecular docking simulations: Use software like AutoDock Vina to model (S)-enantiomer interactions with chiral binding pockets (e.g., GPCRs) .

- Competitive binding assays: Employ radiolabeled analogs (e.g., ³H-labeled ligand) to measure Ki values for both enantiomers .

- Circular Dichroism (CD): Monitor conformational changes in target proteins upon enantiomer binding .

Q. How can structure-activity relationship (SAR) studies be designed to improve metabolic stability?

Methodological Answer:

- Isosteric replacement: Substitute the trifluoromethyl group with chloro or bromo to assess effects on CYP450-mediated metabolism .

- Pro-drug approaches: Synthesize ester derivatives (e.g., ethyl ester hydrochloride) to enhance bioavailability and track hydrolysis via LC-MS .

- In vitro microsomal assays: Use liver microsomes (human/rat) with NADPH cofactor to quantify metabolic half-life (t½) .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties?

Methodological Answer:

- LogP calculation: Use fragment-based methods (e.g., Crippen’s method) to estimate lipophilicity, critical for blood-brain barrier penetration .

- pKa prediction: Software like MarvinSketch calculates amino group pKa (~8.5) and carboxylate pKa (~2.5), informing ionization state at physiological pH .

- Solubility modeling: COSMO-RS predicts aqueous solubility (e.g., ~2 mg/mL at pH 7.4) to guide formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.